molecular formula C21H13FN2O3 B2861460 4-(1,3-dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamide CAS No. 419539-21-2

4-(1,3-dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamide

Cat. No. B2861460
CAS RN: 419539-21-2
M. Wt: 360.344
InChI Key: IJSMOXOEVDTKNF-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamide, also known as FIIN-2, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. It is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, which are involved in a variety of cellular processes including cell proliferation, differentiation, and survival. In

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Research demonstrates that derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamide exhibit significant antibacterial and antifungal properties. For instance, a study by Patel and Dhameliya (2010) synthesized compounds involving this compound, which showed promising antibacterial activities, suggesting potential as antimicrobial agents (Patel & Dhameliya, 2010).

HIV Integrase Strand Transfer Inhibition

  • A 2019 study found that certain derivatives of this compound effectively inhibited HIV-1 integrase strand transfer, a key step in HIV replication. This indicates potential utility in developing new HIV treatments (Wadhwa et al., 2019).

Crystal Structure and Spectroscopy

  • Bülbül et al. (2015) focused on the crystal structure and spectroscopy of N-(1,3-dioxoisoindolin-2yl)benzamide, a closely related compound. Their study used X-ray diffraction, IR spectroscopy, and SEM analysis to characterize its crystal structure, providing insights into the physical properties of these compounds (Bülbül et al., 2015).

Synthesis and Characterization in Polyamides

  • Faghihi, Absalar, and Hajibeygi (2010) synthesized optically active polyamides incorporating 4-nitro-1,3-dioxoisoindolin-2-yl units, demonstrating applications in polymer chemistry. The study characterized these polymers through various techniques, emphasizing their solubility and thermal properties (Faghihi, Absalar, & Hajibeygi, 2010).

Antiepileptic Activity

  • Asadollahi et al. (2019) explored the antiepileptic properties of phthalimide derivatives, including compounds related to this compound. Their findings indicate potential therapeutic applications for these compounds in treating epilepsy (Asadollahi et al., 2019).

Antimicrobial Activity

  • Bedair et al. (2006) synthesized compounds derived from (dioxoisoindolin-2-yl)phenylacetic acid, closely related to this compound, which showed promising antimicrobial activity. This highlights its potential in developing new antimicrobial agents (Bedair et al., 2006).

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3/c22-17-7-3-4-8-18(17)23-19(25)13-9-11-14(12-10-13)24-20(26)15-5-1-2-6-16(15)21(24)27/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSMOXOEVDTKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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